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Compound of Interest

Compound Name: NBI-961

Cat. No.: B12368662 Get Quote

Disclaimer: No public research findings for a compound designated "NBI-961" are available.

This guide has been developed using publicly accessible data for NBI-98854 (valbenazine), a

selective vesicular monoamine transporter 2 (VMAT2) inhibitor developed by Neurocrine

Biosciences. It is presumed that "NBI-961" may be an internal, preclinical, or alternative

designation for valbenazine or a closely related compound. This document compares the

research findings for valbenazine with another VMAT2 inhibitor, deutetrabenazine, to provide a

framework for evaluating reproducibility and performance.

This guide provides a comparative overview of the clinical research findings for two prominent

VMAT2 inhibitors used in the treatment of tardive dyskinesia (TD): valbenazine (NBI-98854)

and deutetrabenazine. The objective is to present the key experimental data, methodologies,

and mechanisms of action in a structured format to aid researchers, scientists, and drug

development professionals in assessing the reproducibility and comparative efficacy of these

compounds.

Mechanism of Action: VMAT2 Inhibition
Both valbenazine and deutetrabenazine share a primary mechanism of action: the reversible

inhibition of Vesicular Monoamine Transporter 2 (VMAT2).[1][2] VMAT2 is a transport protein in

the central nervous system responsible for packaging monoamines, such as dopamine, into

presynaptic vesicles for subsequent release into the synapse.[3][4] By inhibiting VMAT2, these

drugs reduce the uptake of dopamine into synaptic vesicles, leading to its degradation in the

cytoplasm and a decrease in the amount of dopamine released from the nerve terminal.[1][5]
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This modulation of dopamine signaling is believed to alleviate the hyperkinetic involuntary

movements characteristic of tardive dyskinesia, which are thought to result from dopamine

receptor hypersensitivity.[1][6]

Valbenazine is a prodrug that is metabolized to its active form, [+]-α-dihydrotetrabenazine.[1][7]

Deutetrabenazine is a deuterated form of tetrabenazine, a modification that extends the half-life

of its active metabolites, allowing for lower and less frequent dosing compared to its

predecessor, tetrabenazine.[8][9]

Caption: Mechanism of VMAT2 Inhibition by Valbenazine and Deutetrabenazine.

Quantitative Comparison of Clinical Efficacy
The primary endpoint for assessing the efficacy of treatments for tardive dyskinesia in major

clinical trials is the change in the Abnormal Involuntary Movement Scale (AIMS) score from

baseline. The following tables summarize the results from key randomized, double-blind,

placebo-controlled trials for valbenazine and deutetrabenazine.

Table 1: Valbenazine (NBI-98854) Clinical Trial Data
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Trial
Name

Duratio
n

Patient
Populati
on

N
(Drug/Pl
acebo)

Dosage

Mean
Change
in AIMS
Score
from
Baselin
e

p-value
Referen
ce

KINECT

2
6 Weeks

Schizoph

renia,

Schizoaff

ective, or

Mood

Disorder

with TD

102 (1:1

ratio)

25mg

titrated to

75mg

once

daily

-2.6

(Valbena

zine) vs.

-0.2

(Placebo)

0.0005
[10][11]

[12]

KINECT

3
6 Weeks

Schizoph

renia,

Schizoaff

ective, or

Mood

Disorder

with TD

234 (2:1

ratio)

80mg or

40mg

once

daily

-3.2

(80mg)

vs. -0.1

(Placebo)

<0.001 [3]

Phase II 6 Weeks

Moderate

to Severe

TD

102 (1:1

ratio)

25mg

titrated to

75mg

once

daily

-3.6

(Valbena

zine) vs.

-1.1

(Placebo)

0.0005 [1]

Table 2: Deutetrabenazine Clinical Trial Data
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Trial
Name

Duratio
n

Patient
Populati
on

N
(Drug/Pl
acebo)

Dosage

Mean
Change
in AIMS
Score
from
Baselin
e

p-value
Referen
ce

ARM-TD
12

Weeks

Moderate

to Severe

TD

117 (1:1

ratio)

Flexible

dosing

up to

48mg/da

y

-3.0

(Deutetra

benazine

) vs. -1.6

(Placebo)

0.019
[13][14]

[15]

AIM-TD
12

Weeks

Moderate

to Severe

TD

298

(1:1:1:1

ratio)

12mg,

24mg, or

36mg/da

y

-3.3

(36mg) /

-3.2

(24mg)

vs. -1.4

(Placebo)

0.001 /

0.003
[16]

Experimental Protocols
Reproducibility of research findings is critically dependent on detailed and consistent

experimental methodologies. Below are generalized protocols based on the designs of the

pivotal clinical trials for valbenazine and deutetrabenazine.

1. Valbenazine (KINECT Studies - Generalized Protocol)

Study Design: Randomized, double-blind, placebo-controlled, parallel-group multicenter trial.

Participant Selection:

Inclusion Criteria: Adults (18-85 years) with a diagnosis of schizophrenia, schizoaffective

disorder, or a mood disorder, and a diagnosis of moderate to severe tardive dyskinesia.

Participants were required to be on a stable dose of a dopamine receptor antagonist for at

least 30 days prior to baseline.[10]
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Exclusion Criteria: Prohibition of tetrabenazine use and as-needed benzodiazepines,

amantadine, or anticholinergic medications.[10]

Intervention:

Patients were randomized to receive either valbenazine or a matching placebo once daily.

[10]

Dosing was often initiated at a lower dose (e.g., 25 mg/day) and titrated upwards (e.g., to

50 mg and then 75 mg) based on tolerability and clinical response at specified intervals

(e.g., every two weeks).[1][12]

Primary Efficacy Endpoint: The primary outcome measure was the change in the AIMS score

from baseline to the end of the treatment period (e.g., Week 6).[10][11]

Assessment: AIMS assessments were conducted by blinded, centralized raters who scored

video recordings of the participants to ensure consistency and reduce bias.[12][17]

Secondary Endpoints: Included assessments such as the Clinical Global Impression of

Change for Tardive Dyskinesia (CGI-TD).[1][10]

2. Deutetrabenazine (ARM-TD/AIM-TD Studies - Generalized Protocol)

Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[13]

Participant Selection:

Inclusion Criteria: Adults with moderate to severe tardive dyskinesia, defined by a baseline

AIMS score of ≥6 as assessed by blinded central video rating. Participants had a stable

psychiatric illness and were on stable psychoactive medication regimens.[13][14]

Intervention:

Patients were randomized to receive placebo or deutetrabenazine.

Dosing was titrated over several weeks to a level that provided adequate dyskinesia

control while being well-tolerated, with a maximum allowed dose (e.g., 48 mg/day).[18] In
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some fixed-dose trials, patients were assigned to specific daily doses (e.g., 12mg, 24mg,

or 36mg).[16]

Primary Efficacy Endpoint: The primary outcome was the change in the AIMS score from

baseline to the end of the treatment period (e.g., Week 12).[13][14]

Assessment: Similar to the valbenazine trials, efficacy was assessed using the AIMS, with

scores determined by blinded central raters reviewing video recordings.[13]

Safety and Tolerability Monitoring: Included monitoring for adverse events such as

depression, anxiety, parkinsonism, and akathisia.[13][14]
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Phase 1: Screening & Baseline

Phase 2: Treatment

Phase 3: Follow-up & Analysis

Patient Screening
(Inclusion/Exclusion Criteria)

Baseline AIMS Assessment
(Central Video Rating)

Randomization (1:1 or 2:1)

Drug Administration
(e.g., Valbenazine, Deutetrabenazine)

Once-Daily Dosing

Group A

Placebo Administration

Group B
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Caption: Generalized Workflow for VMAT2 Inhibitor Clinical Trials in Tardive Dyskinesia.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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